molecular formula C16H22F3N3O3S B2410438 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide CAS No. 2034281-71-3

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2410438
CAS No.: 2034281-71-3
M. Wt: 393.43
InChI Key: DIIKDBZWZYKLDQ-UHFFFAOYSA-N
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Description

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique chemical structure This compound features a piperidine ring substituted with a dimethylsulfamoyl group and a trifluoromethyl benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This often involves the alkylation of piperidine with appropriate reagents.

    Introduction of the Dimethylsulfamoyl Group: The piperidine intermediate is then reacted with dimethylsulfamoyl chloride under basic conditions to introduce the dimethylsulfamoyl group.

    Coupling with Trifluoromethyl Benzamide: The final step involves coupling the modified piperidine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide: shares structural similarities with other sulfonamide and benzamide derivatives.

    N-(4-(trifluoromethyl)benzyl)-N,N-dimethylsulfamide: Similar in structure but lacks the piperidine ring.

    4-(trifluoromethyl)benzamide: Lacks the piperidine and dimethylsulfamoyl groups.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O3S/c1-21(2)26(24,25)22-9-7-12(8-10-22)11-20-15(23)13-3-5-14(6-4-13)16(17,18)19/h3-6,12H,7-11H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIKDBZWZYKLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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